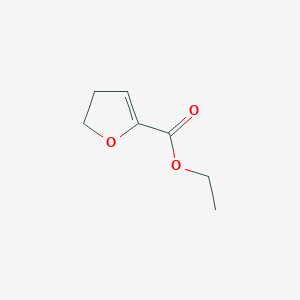
Ethyl 4,5-dihydrofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dihydrofuran-2-carboxylate, also known as ethyl levulinate, is a versatile bio-based chemical that has gained significant attention in recent years due to its potential applications in various fields, including the pharmaceutical, food, and cosmetic industries. This compound is obtained from renewable sources such as biomass, and its synthesis method is environmentally friendly, making it a promising alternative to traditional petroleum-based chemicals.
作用机制
The mechanism of action of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can also scavenge reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
Ethyl levulinate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and promote wound healing. However, further research is needed to fully understand the mechanisms underlying these effects.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4,5-dihydrofuran-2-carboxylate levulinate in lab experiments is its eco-friendly synthesis method, which makes it a sustainable and renewable alternative to traditional petroleum-based chemicals. Additionally, this compound has shown promising results in various applications, including medicine, food, and cosmetics. However, one limitation of using this compound levulinate is its relatively high cost compared to other chemicals, which may limit its widespread use.
未来方向
There are several future directions for the research and development of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate. One potential area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the use of this compound levulinate as a natural preservative in the food industry, which could help reduce the use of synthetic preservatives. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound levulinate, which could lead to the development of new applications in various fields.
合成方法
Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Ethyl 4,5-dihydrofuran-2-carboxylate levulinate, which can be purified through distillation or chromatography. The use of renewable feedstocks and non-toxic catalysts makes this synthesis method a sustainable and eco-friendly process.
科学研究应用
Ethyl levulinate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs. In the food industry, Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is used as a flavoring agent and a natural preservative due to its pleasant fruity aroma and antimicrobial activity. In the cosmetic industry, this compound is used as a natural fragrance and a skin conditioning agent.
属性
IUPAC Name |
ethyl 2,3-dihydrofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJMHBVSUMWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


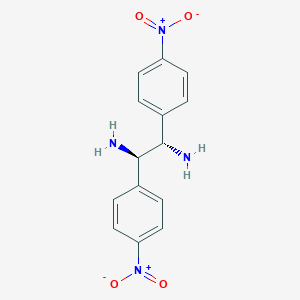
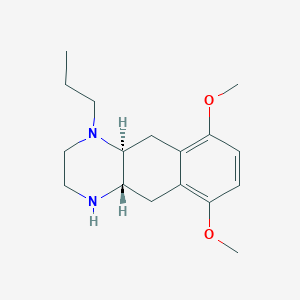
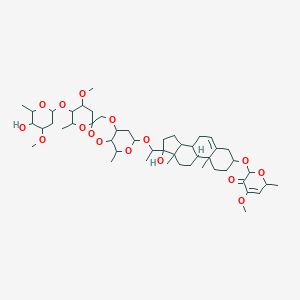

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
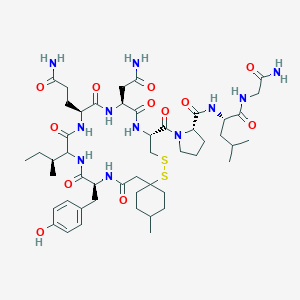

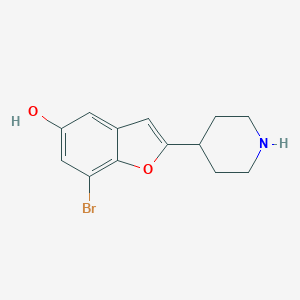
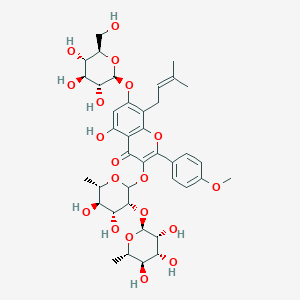
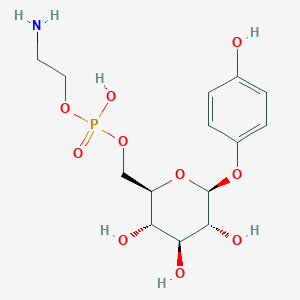
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)